molecular formula C18H21ClN2O4S B2827840 3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448036-95-0

3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2827840
CAS No.: 1448036-95-0
M. Wt: 396.89
InChI Key: BONAWFUGXKLYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidine moiety linked via an ether bond The compound also contains a sulfonyl group attached to a methoxy-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the intermediate compoundsThe sulfonyl group is then introduced via sulfonylation reactions, and the final step involves the etherification to link the piperidine and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amino derivative .

Scientific Research Applications

3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methyl-1-propene: Similar in having a chloro group and a pyridine ring.

    4-Methoxy-3-methylphenyl derivatives: Share the methoxy-methylphenyl moiety.

    Piperidine derivatives: Contain the piperidine ring structure.

Uniqueness

3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-chloro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-13-12-15(5-6-17(13)24-2)26(22,23)21-10-7-14(8-11-21)25-18-16(19)4-3-9-20-18/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONAWFUGXKLYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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